molecular formula C21H17N3O2 B12489831 N-(3-methoxyphenyl)-5-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide

N-(3-methoxyphenyl)-5-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B12489831
M. Wt: 343.4 g/mol
InChI Key: IZBINRIWFJCBTO-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-5-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide is a complex organic compound that features a pyrazole ring substituted with a naphthalene group and a methoxyphenyl group

Properties

Molecular Formula

C21H17N3O2

Molecular Weight

343.4 g/mol

IUPAC Name

N-(3-methoxyphenyl)-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C21H17N3O2/c1-26-16-9-5-8-15(12-16)22-21(25)20-13-19(23-24-20)18-11-4-7-14-6-2-3-10-17(14)18/h2-13H,1H3,(H,22,25)(H,23,24)

InChI Key

IZBINRIWFJCBTO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC(=NN2)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-5-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, forming the pyrazole core.

    Substitution with Naphthalene: The naphthalene group can be introduced via a Friedel-Crafts acylation reaction, where naphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Methoxyphenyl Group: This can be done through a nucleophilic aromatic substitution reaction, where a methoxyphenyl halide reacts with the pyrazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-5-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group.

    Reduction: The carbonyl group in the carboxamide can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products

    Oxidation: Products may include hydroxylated or carboxylated derivatives.

    Reduction: Products may include amine derivatives.

    Substitution: Products will vary depending on the substituent introduced.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: It could be used in the development of organic semiconductors or other advanced materials.

    Biological Studies: It may be used as a probe to study biological pathways or as a ligand in biochemical assays.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-5-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring and the aromatic substituents may play key roles in binding to the target and exerting the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methoxyphenyl)-5-(phenyl)-1H-pyrazole-3-carboxamide
  • N-(3-methoxyphenyl)-5-(naphthalen-2-yl)-1H-pyrazole-3-carboxamide
  • N-(4-methoxyphenyl)-5-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide

Uniqueness

N-(3-methoxyphenyl)-5-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide is unique due to the specific arrangement of its substituents, which may confer distinct chemical and biological properties. The combination of a methoxyphenyl group and a naphthalene group on the pyrazole ring may result in unique interactions with molecular targets, making it a valuable compound for research and development.

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